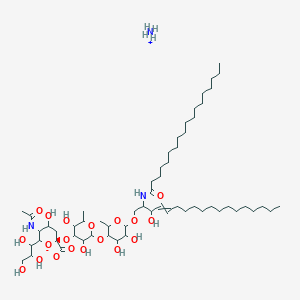
4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Fluoronaphthoic Acids : The synthesis of mono- and difluoronaphthoic acids, which are structural units found in several biologically active compounds, has been explored. Fluorinated versions of naphthoic acids offer potential for various applications due to their unique properties. A study detailed viable syntheses of several mono- and difluorinated naphthoic acids, providing a foundation for further research into their applications (Tagat et al., 2002).
Aromatic Polyamides Synthesis : Research into the synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide, has been reported. These materials, incorporating the naphthalene structure, exhibit promising properties for applications in high-performance materials due to their solubility and thermal stability (Ghodke et al., 2021).
Materials Science and Sensing Applications
Fluorescent Film for Aniline Vapor Detection : The derivatization of naphthalene diimide (NDI) into a fluorescent compound has led to the development of a fluorescent film capable of sensitive and selective detection of aniline vapor. This application demonstrates the potential of naphthalene derivatives in environmental monitoring and safety applications (Fan et al., 2016).
Coordination Polymers for VOC and Metal Ion Sensing : The use of naphthalene derivatives in the synthesis of coordination polymers has shown potential for sensing volatile organic compounds (VOCs) and metal ions. These materials exhibit porosity and selectivity, highlighting their utility in chemical sensing and purification processes (Lakshmanan et al., 2021).
Organic Synthesis and Chemical Reactions
- Cascade Reaction for Naphthalene Derivatives : A fluoride-induced cascade reaction of lactol silyl ethers, derived from 4-alkynylisocoumarins and ketene silyl acetal, has been developed for the regioselective synthesis of 1,2,3,4-tetrasubstituted naphthalenes. This method highlights the versatility of naphthalene derivatives in organic synthesis (Yanai et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the alk tyrosine kinase receptor , which plays a crucial role in cell growth and survival.
Biochemical Pathways
Given its potential interaction with the alk tyrosine kinase receptor , it may influence pathways related to cell growth and survival.
Result of Action
Compounds interacting with the alk tyrosine kinase receptor can potentially influence cell growth and survival .
Propiedades
IUPAC Name |
4-fluoro-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-13-8-5-12(6-9-13)17(21)19-15-10-7-11-3-1-2-4-14(11)16(15)20/h1-6,8-9,15H,7,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLKFNQVASYPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183144 | |
| Record name | 4-Fluoro-N-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide | |
CAS RN |
124655-18-1 | |
| Record name | 4-Fluoro-N-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124655-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)



![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)






![Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B3093635.png)